molecular formula C19H19N3O4 B3013541 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034274-48-9

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B3013541
CAS RN: 2034274-48-9
M. Wt: 353.378
InChI Key: AXNWZPIVBIHBHJ-UHFFFAOYSA-N
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Description

The compound "3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests the presence of an oxazolidine ring, which is a feature found in several pharmacologically active compounds. The pyrrol and piperidine moieties indicate potential for diverse chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, derivatives of pyrrolidine diones have been synthesized by reacting aroyl acetates with N-substituted glycine esters, as described in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives . Although the exact synthesis of the title compound is not detailed, similar synthetic strategies could potentially be applied, involving the formation of the oxazolidine ring and subsequent attachment of the pyrrol and benzoyl groups.

Molecular Structure Analysis

The molecular structure of the title compound includes several functional groups that are likely to influence its chemical behavior. The oxazolidine ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can engage in hydrogen bonding and other polar interactions. The pyrrol ring is a five-membered heterocycle with a nitrogen atom, known for its aromaticity and ability to participate in electron-rich interactions. The piperidine moiety is a six-membered ring containing a nitrogen atom, which can impart basicity and nucleophilicity to the molecule.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For example, cycloadditions involving functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone have been reported to yield dihydropyrans . Additionally, reactions of aroyl-pyrrolo[2,1-c][1,4]benzoxazine-triones with diamines have led to rearrangements in the spiro[quinoxaline-pyrrole] system . These findings suggest that the title compound could also participate in cycloaddition reactions and potentially undergo rearrangements under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the title compound are not explicitly provided, we can infer from related compounds that it may exhibit significant solubility in polar organic solvents due to the presence of multiple heteroatoms and potential for hydrogen bonding. The compound's reactivity could include nucleophilic addition reactions, given the presence of the carbonyl group in the benzoyl moiety. The aromatic rings and heterocycles within the molecule may also contribute to its potential biological activity, as seen in other heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Mataka et al. (1992) explored the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, yielding benzoylpyrroles and pyrrolecarboxamides upon interaction with various amines including piperidine, which is structurally similar to the compound (Mataka, Suzuki, Uehara, & Tashiro, 1992).
  • Badr et al. (1981) reported on the preparation of oxazolidines from α-amino acid ethyl esters containing hydroxyl groups, a process that is relevant to the synthesis of compounds like the one in focus (Badr, Aly, Fahmy, & Mansour, 1981).

Anticancer Activities

  • Singh and Paul (2006) discovered that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against human tumor cell lines, indicating potential applications of similar compounds in cancer research (Singh & Paul, 2006).

Catalytic Applications

Herbicidal Applications

  • Zhu et al. (2005) synthesized 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-dione derivatives with significant herbicidal activities, providing insights into the agricultural applications of such compounds (Zhu, Zou, Hu, Yao, Liu, & Yang, 2005).

Anticonvulsant Properties

  • Rybka et al. (2016) described the synthesis and anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-diones, highlighting the potential of related compounds in antiepileptic drug development (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2016).

properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-13-26-19(25)22(17)16-7-11-21(12-8-16)18(24)14-3-5-15(6-4-14)20-9-1-2-10-20/h1-6,9-10,16H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWZPIVBIHBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

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